molecular formula C12H16F2N2 B3092086 (3R)-1-[(2,3-difluorophenyl)methyl]piperidin-3-amine CAS No. 1222711-85-4

(3R)-1-[(2,3-difluorophenyl)methyl]piperidin-3-amine

Cat. No.: B3092086
CAS No.: 1222711-85-4
M. Wt: 226.27 g/mol
InChI Key: DSUSIOJENOJXAX-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-1-[(2,3-Difluorophenyl)methyl]piperidin-3-amine is a chiral piperidine derivative offered as a high-purity chemical building block for medicinal chemistry and drug discovery applications. Piperidine rings are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry, found in more than twenty classes of pharmaceuticals . The specific stereochemistry of the (R)-configuration at the 3-position is critical for achieving selective interactions with biological targets. The 2,3-difluorobenzyl substituent is a privileged structure in medicinal chemistry, often used to modulate a compound's electronic properties, lipophilicity, and metabolic stability. This compound serves as a versatile intermediate for constructing more complex molecules. Piperidine derivatives are extensively utilized as key scaffolds in the development of pharmacologically active compounds, including potential treatments for neurological disorders, pain, and various other conditions . As a secondary amine, this reagent is amenable to further functionalization, for instance, through amide bond formation or reductive amination, allowing researchers to explore structure-activity relationships. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound in a laboratory setting following appropriate safety protocols.

Properties

IUPAC Name

(3R)-1-[(2,3-difluorophenyl)methyl]piperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2/c13-11-5-1-3-9(12(11)14)7-16-6-2-4-10(15)8-16/h1,3,5,10H,2,4,6-8,15H2/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSUSIOJENOJXAX-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C(C(=CC=C2)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)CC2=C(C(=CC=C2)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-[(2,3-difluorophenyl)methyl]piperidin-3-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with a nucleophile.

    Amine Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amine Group

The primary amine at the 3-position of the piperidine ring participates in nucleophilic reactions. Key transformations include:

Reaction TypeReagents/ConditionsProductsNotes
AlkylationAlkyl halides (e.g., CH₃I), NaHN-alkylated piperidine analogsSelective N-functionalization
AcylationAcetic anhydride, DMAPAcetamide derivativesAmide bond formation

For example, treatment with methyl iodide in the presence of sodium hydride yields N-methylated derivatives, retaining the stereochemical integrity of the chiral center.

Oxidation Reactions

The piperidine ring and benzylic positions are susceptible to oxidation:

Target SiteOxidizing AgentProductsObserved Outcomes
Benzylic C-HKMnO₄ (acidic conditions)Ketone or carboxylic acidDegradation of the benzyl group
Piperidine ringCrO₃Partially oxidized intermediatesLimited due to ring stability

Oxidation with potassium permanganate under acidic conditions cleaves the benzylic C–H bond, forming a ketone intermediate that may further oxidize to a carboxylic acid.

Reductive Amination

The primary amine can undergo reductive amination with aldehydes or ketones:

Carbonyl SourceReducing AgentProductsEfficiency
FormaldehydeNaBH₃CNN,N-dimethylated derivativesHigh yield (~85%)

This reaction is stereospecific, preserving the (3R)-configuration of the parent compound .

Electrophilic Aromatic Substitution (EAS)

The 2,3-difluorophenyl group directs EAS reactions due to fluorine’s electron-withdrawing effects:

ReactionReagentsPosition SelectivityProducts
NitrationHNO₃/H₂SO₄Meta to fluorine substituentsNitroaryl derivatives
HalogenationCl₂/FeCl₃Limited reactivityMinor chlorination observed

Fluorine’s deactivating nature reduces the ring’s susceptibility to EAS, but meta-substitution is feasible under vigorous conditions .

Salt Formation

The basic amine forms stable salts with acids, enhancing solubility:

AcidConditionsApplication
HCl (gaseous)Ethereal solutionHydrochloride salts
Citric acidAqueous ethanolPharmaceutical formulations

The hydrochloride salt is commonly reported in pharmacological studies .

Complexation with Metals

The amine acts as a ligand for transition metals:

Metal SaltConditionsComplex Type
Cu(II) chlorideMethanol, RTOctahedral coordination
Pd(II) acetateDMF, refluxCatalytic intermediates

These complexes are explored in catalysis and materials science .

Scientific Research Applications

(3R)-1-[(2,3-difluorophenyl)methyl]piperidin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-1-[(2,3-difluorophenyl)methyl]piperidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The difluorophenyl group can enhance binding affinity and selectivity, while the piperidine ring provides structural stability. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Data Tables

Research Findings and Implications

  • Fluorine Effects : The 2,3-difluorophenyl group enhances metabolic stability and binding affinity through hydrophobic and electrostatic interactions, as seen in MK0974 and Goxalapladib .
  • Stereochemistry : The R-configuration in piperidine derivatives is critical for target selectivity, as evidenced by the dihydrochloride salt’s use in chiral pharmacology studies .

Biological Activity

(3R)-1-[(2,3-difluorophenyl)methyl]piperidin-3-amine, with the CAS number 1222711-85-4, is a compound featuring a piperidine ring substituted with a difluorophenyl group. This structural configuration is significant as it influences the compound's biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The difluorophenyl group enhances binding affinity and selectivity, while the piperidine ring contributes to structural stability. These interactions can lead to various pharmacological effects, including enzyme inhibition and receptor modulation.

Biological Activity Overview

Research indicates that this compound exhibits potential in several biological applications:

  • Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties, potentially acting as a microtubule-destabilizing agent. It has shown effective inhibition of microtubule assembly at concentrations around 20 μM, indicating its potential role in cancer therapy .
  • Enzyme Inhibition : The compound's structure allows it to inhibit specific enzymes involved in various metabolic pathways. This inhibition could be beneficial in treating conditions related to enzyme overactivity.

Case Studies

  • Microtubule Assembly Inhibition : A study evaluated the effects of various compounds on microtubule assembly, where this compound was noted for its significant inhibitory effects at concentrations of 20 μM. This suggests its potential utility as a therapeutic agent in cancer treatment by disrupting cellular mitosis .
  • Cell Cycle Analysis : Further investigations into the compound's effects on breast cancer cell lines (MDA-MB-231) revealed that it could induce apoptosis at low concentrations (1 μM), enhancing caspase-3 activity significantly at higher doses (10 μM). This indicates a promising avenue for developing novel anticancer therapies based on this compound .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureNotable Biological Activity
(3R)-1-[(2,4-difluorophenyl)methyl]piperidin-3-amineStructureModerate enzyme inhibition
(3R)-1-[(2,5-difluorophenyl)methyl]piperidin-3-amineStructureLower binding affinity
(3R)-1-[(2,6-difluorophenyl)methyl]piperidin-3-amineStructureNo significant activity reported

The positional specificity of the difluorophenyl group in this compound contributes to its enhanced biological activity compared to other derivatives.

Q & A

Q. Table 1: Key Synthetic Parameters

ParameterOptimal ValueMethodReference
Reaction Temperature55°CDoE (Central Composite)
Catalyst Loading3 mol% (BINAP-Pd)Continuous Flow
Enantiomeric Excess>99%Chiral HPLC

Q. Table 2: Analytical Purity Standards

TechniqueAcceptance CriteriaValidation MethodReference
Reverse-phase HPLC≥98% areaUSP <621>
Chiral HPLC≥99% eeICH Q6A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R)-1-[(2,3-difluorophenyl)methyl]piperidin-3-amine
Reactant of Route 2
Reactant of Route 2
(3R)-1-[(2,3-difluorophenyl)methyl]piperidin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.